molecular formula C6H6N2O4S B576226 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid CAS No. 172481-15-1

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid

Cat. No.: B576226
CAS No.: 172481-15-1
M. Wt: 202.184
InChI Key: ZQOPIJLHNJLINU-UHFFFAOYSA-N
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Description

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid is a sophisticated synthetic intermediate designed for advanced pharmaceutical and biochemical research. The integration of the carboxylic acid moiety with the hydroxyacetamido side chain on the thiazole ring creates a versatile scaffold for constructing novel bioactive molecules. This compound is of significant interest in medicinal chemistry for the development of targeted therapies, particularly due to the proven utility of the thiazole core in drugs that act on the central nervous system, such as Riluzole for amyotrophic lateral sclerosis . Researchers can leverage this chemical as a key precursor in the synthesis of potential neuroprotective agents, enzyme inhibitors, and other pharmacologically active compounds. Its structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(2-hydroxyacetyl)amino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c9-2-4(10)8-6-7-1-3(13-6)5(11)12/h1,9H,2H2,(H,11,12)(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOPIJLHNJLINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666505
Record name 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172481-15-1
Record name 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkaline Hydrolysis of Methyl 2-Acetamidothiazole-5-carboxylate

The most widely documented synthesis involves the hydrolysis of methyl 2-acetamidothiazole-5-carboxylate (C₇H₈N₂O₃S) under basic conditions. This two-stage process proceeds via saponification of the methyl ester followed by acidification to yield the carboxylic acid.

Reaction Conditions

  • Stage 1 : Methyl ester (1.74 g, 8.7 mmol) is combined with potassium hydroxide (1.6 g, 90% purity) in methanol-water (8 mL each) at 20°C for 2 hours.

  • Stage 2 : The intermediate is acidified to pH 3 using hydrochloric acid in methanol-dichloromethane, yielding a white solid after filtration and drying.

Yield and Characterization

  • Yield : 96% (1.55 g).

  • NMR (13C) : δ 13.1 (s, 1H), 12.51 (s, 1H), 8.05 (s, 1H), 2.18 (s, 3H).

  • HPLC : Retention time 3.99 min, purity 94.5%.

This method’s efficiency stems from the stability of the thiazole ring under alkaline conditions, preventing undesired side reactions such as ring opening or deacetylation.

Thiazole Ring Formation via Thioformamide and Halogenated Esters

A patent by DE658353C (1938) outlines an alternative route using thioformamide and diethyl chloroxalacetate to construct the thiazole ring. This method is advantageous for synthesizing thiazolecarboxylic acids unsubstituted at position 2, which can be further functionalized.

Reaction Protocol

  • Thioformamide (6 parts) reacts with diethyl chloroxalacetate (22 parts) under vacuum distillation.

  • The intermediate thiazole-4,5-dicarboxylic acid diethyl ester is saponified with alcoholic NaOH to yield thiazole-4,5-dicarboxylic acid.

  • Decarboxylation : Heating with acetic anhydride removes the 4-carboxyl group, yielding thiazole-5-carboxylic acid (70% yield).

Critical Parameters

  • Temperature : Distillation at 175°C under 12 mmHg.

  • Decarboxylation : Requires precise control to prevent over-decomposition.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

ParameterAlkaline HydrolysisThioformamide Route
Starting Material Methyl 2-acetamidothiazole-5-carboxylateThioformamide, diethyl chloroxalacetate
Reaction Steps 23
Yield 96%70%
Purity (HPLC) 94.5%Not reported
Scalability High (gram-scale demonstrated)Moderate (laboratory-scale)

The alkaline hydrolysis method outperforms the thioformamide route in yield and scalability, though the latter provides access to diverse thiazole derivatives through intermediate functionalization.

Optimization Strategies and Challenges

Solvent Selection

Methanol-water systems enhance reagent solubility in hydrolysis reactions, while dichloromethane aids in phase separation during acidification. Ethanol and acetic anhydride are critical for decarboxylation in the thioformamide route.

Temperature Control

Exceeding 20°C during hydrolysis risks ester group degradation, whereas decarboxylation requires temperatures ≥100°C.

Byproduct Management

  • Alkaline Hydrolysis : Residual methyl ester (<5%) is removed via aqueous washes.

  • Thioformamide Route : Diethyl ether recrystallization eliminates polymeric byproducts.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Peaks at δ 8.05 (thiazole C-H), 2.18 (acetamido CH₃).

  • 13C NMR : Carboxylic acid carbon at δ 170–175 ppm.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (4.6 × 150 mm).

  • Mobile Phase : Acetonitrile-water (70:30) at 1.0 mL/min.

Melting Point Analysis

  • Reported decomposition point: 177°C (thiazole-4,5-dicarboxylic acid).

Industrial and Research Applications

While current applications remain exploratory, the compound’s structural analogs exhibit antimicrobial and antitumor activities. Industrial adoption hinges on cost-effective scaling of the hydrolysis route, which offers superior reproducibility compared to multistep ring-forming methods .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetamido group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below summarizes key structural analogs, their molecular properties, and substituent differences:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid (Target) C₆H₆N₂O₄S 218.19* 2-Hydroxyacetamido, 5-carboxylic acid Potential H-bond donor/acceptor
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid C₉H₇N₃O₂S 221.23 4-Methyl, 2-pyrazinyl Aromatic pyrazinyl group
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid C₈H₁₃ClN₂O₂S 236.72 2-(2,4-Dimethoxyphenylamino) Chlorine atom; lipophilic substituent
2-(3-Chloro-4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid C₁₁H₇ClFNO₂S 283.70* 4-Methyl, 2-(3-Cl-4-F-phenyl) Halogenated aromatic group
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid C₁₂H₁₁ClN₂O₂S 298.79 4-Methyl, 2-(2-Cl-benzylamino) Bulky chlorobenzyl group
2-(Substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid Variable ~250–300 4-Methyl, 2-(benzylamino with spacers) Methylene amine spacer for flexibility

*Calculated based on molecular formula.

Enzyme Inhibition
  • Benzylamino Derivatives (e.g., ): Derivatives with methylene amine spacers between the benzyl group and thiazole ring showed enhanced XO inhibition compared to febuxostat, a known XO inhibitor. This highlights the importance of spacer groups in optimizing binding .
Antioxidant Activity
  • Target Compound : The hydroxy group in hydroxyacetamido may act as a free radical scavenger, though evidence is speculative.
  • Benzylamino Derivatives: Demonstrated dual functionality as XO inhibitors and free radical scavengers, attributed to electron-donating substituents .

Physicochemical Properties

  • Solubility : The target compound’s hydroxyacetamido group may improve water solubility compared to halogenated or aromatic analogs (e.g., ), which are more lipophilic.
  • Thermal Stability : Derivatives like 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid have a melting point of 237–238°C, indicating high crystallinity .

Biological Activity

2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by the thiazole ring and carboxylic acid functional groups, suggests a diverse range of interactions with biological systems.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The compound's molecular formula is C6H8N2O3SC_6H_8N_2O_3S, and its structural features include:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Carboxylic Acid Group : Contributes to the compound's acidity and potential interactions with biological targets.
  • Hydroxyacetamido Group : Imparts solubility and may enhance biological activity through hydrogen bonding.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in studies as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower efficacy against Gram-negative strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. In a recent investigation involving human cancer cell lines, this compound exhibited significant antiproliferative effects. The IC50 values for various cancer cell lines were determined as follows:

Cell LineIC50 (µM)
K562 (Leukemia)15
MCF-7 (Breast Cancer)20
HT-29 (Colon Cancer)25

These findings indicate that the compound may inhibit cell growth effectively, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole compounds often act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that thiazole derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells.

Study on Antimicrobial Efficacy

A study published in MDPI investigated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, reinforcing its potential as a therapeutic agent against bacterial infections .

Study on Anticancer Properties

In another study focusing on anticancer properties, researchers evaluated the effects of this compound on leukemia cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this thiazole derivative could serve as a lead compound in developing new anticancer drugs .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Hydroxyacetamido)-1,3-thiazole-5-carboxylic acid?

A two-step synthesis is commonly employed. First, construct the thiazole-5-carboxylic acid core via cyclization of thiourea derivatives with α-halo ketones or esters in acetic acid under reflux (3–5 hours). Second, introduce the 2-hydroxyacetamido group through amidation: react the thiazole-5-carboxylic acid with 2-hydroxyacetyl chloride in dimethylformamide (DMF) using triethylamine as a base. Purify via recrystallization from a DMF/acetic acid mixture, achieving yields of 65–75% .

Q. How to confirm the structural integrity of this compound?

Use ¹H/¹³C NMR to identify key signals: thiazole protons (δ 7.5–8.5 ppm), acetamido methylene (δ 4.1–4.3 ppm), and hydroxy group (δ 1.8–2.2 ppm, exchangeable). IR spectroscopy confirms carbonyl stretches (C=O at 1690–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~247.05 Da). For crystalline samples, X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths and angles, as demonstrated in analogous thiazole structures .

Q. What analytical techniques assess the compound’s stability under physiological conditions?

Conduct HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor degradation over 24–72 hours in PBS (pH 7.4) at 37°C. Compare peak area retention to identify hydrolytic by-products (e.g., free carboxylic acid or acetamide derivatives). LC-MS/MS quantifies degradation kinetics, with half-life calculations using first-order models .

Advanced Research Questions

Q. How to resolve contradictory data on the compound’s solubility in polar vs. non-polar solvents?

Solubility discrepancies often arise from tautomerism or aggregation. Characterize tautomeric forms via ¹H NMR in DMSO-d₆ vs. CDCl₃ to assess equilibrium shifts. Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers. Solubility parameters (e.g., Hansen solubility coefficients) can be calculated computationally (COSMO-RS) to guide solvent selection .

Q. What strategies mitigate by-product formation during amidation of the thiazole core?

By-products like N-acetylated derivatives may form due to competing reactions. Optimize reaction conditions:

  • Use 2-hydroxyacetyl chloride instead of acetic anhydride to reduce acetylation.
  • Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation.
  • Employ HPLC-DAD to track reaction progress and isolate intermediates via preparative chromatography .

Q. How to elucidate the compound’s mechanism of action in enzyme inhibition assays?

Combine molecular docking (AutoDock Vina, PDB: target enzyme) with enzyme kinetics (Lineweaver-Burk plots). For example, if IC₅₀ values suggest competitive inhibition, validate via X-ray crystallography of enzyme-ligand complexes. Compare inhibition constants (Kᵢ) with structurally related thiazoles (e.g., 4-phenylthiazole-5-carboxylic acid derivatives) to identify critical pharmacophores .

Q. Why do computational models fail to predict the compound’s bioactivity in certain cell lines?

Discrepancies may stem from off-target interactions or metabolic instability. Perform metabolite profiling (LC-QTOF-MS) in cell lysates to identify degradation products. Use CRISPR-Cas9 knockouts of putative targets to validate specificity. Adjust computational models by incorporating membrane permeability parameters (e.g., logP ≈ 1.2) and efflux ratios (Caco-2 assays) .

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